1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

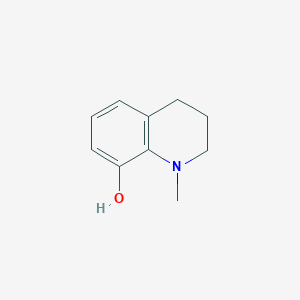

2D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXONCVPTTFHNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027114 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5080-60-4 | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kairine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2F6AD5R4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydro-1-methyl-8-quinolinol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the primary synthetic routes, experimental protocols, and characterization data for the target molecule and its key intermediate.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent and a core scaffold in numerous biologically active compounds. The introduction of a methyl group at the nitrogen atom and the saturation of the pyridine ring modify the electronic and steric properties of the parent molecule, offering opportunities for the development of novel therapeutic agents and functional materials. This guide outlines a reliable and efficient two-step synthesis beginning with the readily available starting material, 8-hydroxyquinoline.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the reduction of the pyridine ring of 8-hydroxyquinoline to yield the key intermediate, 1,2,3,4-tetrahydro-8-quinolinol. The subsequent step is the N-methylation of this intermediate to afford the final product.

Caption: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | White to yellowish crystalline powder | 73-75 |

| 1,2,3,4-Tetrahydro-8-quinolinol | C₉H₁₁NO | 149.19 | Solid | Not Reported |

| This compound | C₁₀H₁₃NO | 163.22 | Not Reported | Not Reported |

Table 2: Spectroscopic Data (Predicted for Final Product)

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 1,2,3,4-Tetrahydro-8-quinolinol | Data not available | Data not available |

| This compound | Predicted shifts would show an N-methyl singlet (~2.9-3.1 ppm), aromatic protons, and aliphatic protons of the tetrahydroquinoline core. | Predicted shifts would include a signal for the N-methyl carbon (~40-45 ppm) in addition to the aromatic and aliphatic carbons. |

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetrahydro-8-quinolinol (Intermediate)

The reduction of 8-hydroxyquinoline to 1,2,3,4-tetrahydro-8-quinolinol can be achieved via catalytic hydrogenation. This method involves the use of a noble metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Workflow: Catalytic Hydrogenation

Caption: General workflow for the catalytic hydrogenation of 8-hydroxyquinoline.

Detailed Methodology:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol. Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of palladium).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to a temperature between 25-80°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: Upon completion of the reaction, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-8-quinolinol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

The N-methylation of 1,2,3,4-tetrahydro-8-quinolinol can be effectively carried out using the Eschweiler-Clarke reaction. This classical method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Experimental Workflow: Eschweiler-Clarke Reaction

Caption: General workflow for the Eschweiler-Clarke N-methylation.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask, add 1,2,3,4-tetrahydro-8-quinolinol (1 equivalent). To this, add an excess of formic acid (e.g., 2-3 equivalents) followed by an excess of aqueous formaldehyde solution (37 wt. %, e.g., 2-3 equivalents).

-

Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for several hours (typically 2-6 hours). The reaction progress can be monitored by TLC. The evolution of carbon dioxide gas indicates the progress of the reaction.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH > 9).

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel to afford the pure final product.

Conclusion

This technical guide has outlined a robust and accessible synthetic route to this compound. The two-step sequence, involving catalytic hydrogenation followed by an Eschweiler-Clarke reaction, provides a reliable method for obtaining the target compound from readily available starting materials. The provided experimental protocols and workflows offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to produce this valuable molecule for further investigation and application. Further research is warranted to fully characterize the final product and explore its potential in various scientific domains.

Chemical properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the chemical and potential biological properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, namely 1,2,3,4-Tetrahydroquinolin-8-ol and other N-methylated tetrahydroquinolines, to project its characteristics. It includes proposed synthetic routes, tabulated physicochemical properties of precursors, and a discussion on potential structure-activity relationships. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a tetrahydroquinoline core, N-methylated at the 1-position and hydroxylated at the 8-position. This structure combines the features of a secondary amine within a bicyclic aromatic system and a phenolic hydroxyl group, suggesting potential for a range of chemical reactions and biological interactions.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 1,2,3,4-Tetrahydro-1-methylquinolin-8-ol | - |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | Calculated |

| Canonical SMILES | CN1CCCC2=C1C=CC=C2O | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

| Predicted XLogP3 | ~2.2 | Estimated based on analogs |

| Predicted Topological Polar Surface Area | 32.3 Ų | Based on 1,2,3,4-Tetrahydroquinolin-8-ol[1] |

Physicochemical Properties of Analogs

Table 2: Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-8-ol

| Property | Value | CAS Number | Source |

| Molecular Formula | C₉H₁₁NO | 6640-50-2 | [2] |

| Molecular Weight | 149.19 g/mol | 6640-50-2 | [1][2] |

| Form | Solid | 6640-50-2 | [2] |

| Computed XLogP3 | 1.9 | 6640-50-2 | [1] |

| Hydrogen Bond Donor Count | 2 | 6640-50-2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | 6640-50-2 | [1] |

Table 3: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline

| Property | Value | CAS Number | Source |

| Molecular Formula | C₉H₁₁N | 635-46-1 | |

| Molecular Weight | 133.19 g/mol | 635-46-1 | |

| Form | Yellow Liquid | 635-46-1 | [3] |

| Density | 1.061 g/mL at 25 °C | 635-46-1 | [4] |

| Melting Point | 9-14 °C | 635-46-1 | [4] |

| Boiling Point | 249 °C | 635-46-1 | [4] |

| Refractive Index (n20/D) | 1.593 | 635-46-1 | [4] |

| Vapor Pressure | 0.04 mmHg | 635-46-1 | [3] |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved via N-methylation of the secondary amine of 1,2,3,4-Tetrahydroquinolin-8-ol. A common and effective method for this transformation is reductive amination.

Proposed Synthetic Workflow

The proposed synthesis involves a one-step reductive amination of 1,2,3,4-Tetrahydroquinolin-8-ol using formaldehyde as the methyl source and a suitable reducing agent.

Caption: Proposed workflow for the synthesis of the target compound via reductive amination.

Detailed Experimental Protocol: Reductive N-Methylation

This protocol is adapted from general procedures for the N-methylation of secondary amines.

-

Reaction Setup: To a solution of 1,2,3,4-Tetrahydroquinolin-8-ol (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask, add aqueous formaldehyde (37% solution, 1.2 eq).

-

Reaction Execution: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate hemiaminal and iminium ion.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Spectroscopic Analysis

-

Reactivity: The phenolic hydroxyl group at the 8-position is expected to be acidic and can undergo O-alkylation, acylation, or act as a directing group in electrophilic aromatic substitution. The tertiary amine at the 1-position is basic and can be protonated or quaternized. The benzene ring can undergo electrophilic substitution, with the hydroxyl and amino groups strongly influencing the regioselectivity.

-

Spectroscopic Prediction:

-

¹H NMR: The spectrum is expected to show aromatic protons on the benzene ring, three methylene groups (-CH₂-) in the heterocyclic ring, and a sharp singlet for the N-methyl group (N-CH₃) likely around 2.8-3.2 ppm. A broad singlet for the phenolic -OH proton would also be present.

-

¹³C NMR: The spectrum would display ten distinct carbon signals, including aromatic carbons, three aliphatic carbons, and one N-methyl carbon.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretches (aromatic, ~1450-1600 cm⁻¹), and a C-O stretch (~1200-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 163.22.

-

Potential Biological Activities and Structure-Activity Relationships

While no specific biological data exists for this compound, the core scaffolds of 8-hydroxyquinoline and tetrahydroquinoline are known pharmacophores with a wide range of biological activities.[5][6][7][8][9]

-

Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline derivatives are well-known for their ability to chelate metal ions, which is a key mechanism for their antimicrobial and antifungal effects.[5][10]

-

Anticancer Activity: Many tetrahydroquinoline derivatives have been investigated as potential anticancer agents, targeting various pathways in cancer progression.[9]

-

Neuroprotective Effects: The 8-hydroxyquinoline scaffold is present in compounds designed as neuroprotective agents, often due to their metal chelation and antioxidant properties.[7]

The introduction of an N-methyl group can influence the molecule's lipophilicity, basicity, and steric profile, which in turn can modulate its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and binding affinity to biological targets.

References

- 1. 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO | CID 241490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroquinolin-8-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. revista.iq.unesp.br [revista.iq.unesp.br]

- 10. scispace.com [scispace.com]

Elucidation of the Structure of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and data from closely related analogues.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the reduction of the pyridine ring of 8-hydroxyquinoline to yield 1,2,3,4-tetrahydroquinolin-8-ol. The subsequent step is the N-methylation of the resulting secondary amine to afford the final product.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic steps. These should be considered as starting points and may require optimization for the specific substrate.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-8-ol via Catalytic Hydrogenation of 8-Hydroxyquinoline

This procedure is adapted from general methods for the catalytic hydrogenation of quinolines.[1][2]

Materials:

-

8-Hydroxyquinoline

-

Ethanol (or a suitable solvent like acetic acid)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may require optimization).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinolin-8-ol.

-

The crude product may be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a standard procedure for the N-methylation of secondary amines.[3][4][5]

Materials:

-

1,2,3,4-Tetrahydroquinolin-8-ol

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 1,2,3,4-tetrahydroquinolin-8-ol (1.0 eq).

-

Add an excess of formic acid (e.g., 2-3 eq) and formaldehyde solution (e.g., 2-3 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS). Carbon dioxide evolution will be observed.

-

Cool the reaction mixture to room temperature.

-

Carefully basify the mixture with a NaOH or KOH solution to a pH > 10.

-

Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.

Structural Elucidation Data (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.0-6.5 | m | 3H | Ar-H | Aromatic protons on the benzene ring. |

| ~3.3 | t | 2H | C2-H ₂ | Methylene protons adjacent to the nitrogen atom. |

| ~2.9 | s | 3H | N-CH ₃ | Singlet for the N-methyl protons. |

| ~2.8 | t | 2H | C4-H ₂ | Methylene protons benzylic to the aromatic ring. |

| ~1.9 | p | 2H | C3-H ₂ | Methylene protons at the C3 position. |

| ~5.0-8.0 | br s | 1H | OH | Broad singlet for the phenolic hydroxyl proton, may be exchangeable with D₂O. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~150-145 | C 8 (C-OH) | Aromatic carbon attached to the hydroxyl group. |

| ~140-135 | C 8a | Quaternary aromatic carbon at the ring junction. |

| ~128-115 | Aromatic C H | Aromatic carbons bearing protons. |

| ~120-115 | C 4a | Quaternary aromatic carbon at the ring junction. |

| ~50 | C 2 | Carbon adjacent to the nitrogen. |

| ~40 | N-C H₃ | Carbon of the N-methyl group. |

| ~27 | C 4 | Benzylic carbon. |

| ~22 | C 3 | Aliphatic carbon at the C3 position. |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1180 | Strong | C-O stretch (phenol) |

| 1350-1250 | Strong | C-N stretch (tertiary amine) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M-CH₃]⁺ |

| 134 | [M-C₂H₅]⁺ |

Signaling Pathways and Logical Relationships

The structure of this compound contains the 8-hydroxyquinoline scaffold, which is a known chelator of metal ions and has been investigated for various biological activities, including potential roles in modulating signaling pathways related to neurodegenerative diseases and cancer.[3] The logical workflow for investigating its biological activity would involve initial screening followed by more detailed mechanistic studies.

Caption: Logical workflow for the biological evaluation of this compound.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.gatech.edu [repository.gatech.edu]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. 1,2,3,4-Tetrahydro-1-methylquinoline | C10H13N | CID 68109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR spectrum [chemicalbook.com]

In-depth Technical Guide on the Biological Activity of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol: An Overview of Available Data

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific biological activity data for the compound 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. While the broader classes of tetrahydroquinolines and 8-hydroxyquinolines are known to possess a wide range of pharmacological properties, detailed experimental studies, quantitative data, and mechanistic pathways for this specific N-methylated derivative have not been extensively reported.

This guide summarizes the available information on related compounds to provide a contextual understanding of the potential, yet unconfirmed, biological profile of this compound. It is crucial to note that the biological activities of related molecules cannot be directly extrapolated to the target compound, as minor structural modifications can lead to substantial changes in pharmacological effects.

Context from Related Compound Classes

1.1. The 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals.[1] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of activities including:

-

Antimicrobial effects

-

Anti-inflammatory action

-

Neuroprotective potential

The biological versatility of the tetrahydroquinoline nucleus makes it a privileged scaffold in medicinal chemistry.[1]

1.2. The 8-Hydroxyquinoline Moiety

Similarly, 8-hydroxyquinoline and its derivatives are well-documented for their diverse biological activities, which are often attributed to their ability to chelate metal ions.[4][5] This chelation can interfere with essential biological processes in pathogenic organisms and cancer cells. Reported activities for 8-hydroxyquinoline derivatives include:

The mechanism of action for many 8-hydroxyquinoline derivatives is linked to their role as ionophores, transporting metal ions across cell membranes and disrupting cellular homeostasis.[5][7]

Data on the Parent Compound: 1,2,3,4-Tetrahydro-8-quinolinol

A search for the direct parent compound, 1,2,3,4-Tetrahydro-8-quinolinol (without the N-methyl group), also yielded limited specific biological data. Public chemical databases primarily provide physicochemical properties and hazard classifications, but do not link to in-depth pharmacological studies.[1] This lack of data on the parent compound further complicates any predictive analysis for its N-methylated derivative.

Summary and Future Directions

At present, there is no specific, publicly available quantitative data, detailed experimental protocols, or established signaling pathways for this compound.

For researchers, scientists, and drug development professionals interested in this molecule, the following steps would be necessary to establish its biological activity profile:

-

Chemical Synthesis and Characterization: The first step would be the synthesis and purification of this compound, followed by structural confirmation using techniques such as NMR and mass spectrometry.

-

In Vitro Screening: A broad panel of in vitro assays would be required to identify potential biological activities. This could include:

-

Cytotoxicity assays against a range of cancer cell lines.

-

Antimicrobial assays against various bacterial and fungal strains.

-

Enzyme inhibition assays for relevant therapeutic targets.

-

Receptor binding assays to determine potential interactions with specific cellular receptors.

-

Antioxidant capacity assays.

-

-

Mechanism of Action Studies: If a significant biological activity is identified, further studies would be needed to elucidate the mechanism of action. This could involve investigating effects on specific signaling pathways, gene expression, or cellular processes.

-

In Vivo Studies: Promising in vitro results would warrant further investigation in animal models to assess efficacy, pharmacokinetics, and safety.

Visualization of a General Experimental Workflow

While no specific experimental data exists for the target compound, a general workflow for its initial biological evaluation can be conceptualized. The following diagram illustrates a typical screening process.

References

- 1. 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO | CID 241490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1,2,3,4-tetrahydro-1-methyl-8-quinolinol and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in a wide array of biologically active molecules, including anti-inflammatory, anticancer, and antimalarial agents. This document details plausible synthetic pathways, experimental protocols, and quantitative data to aid researchers in the efficient synthesis and exploration of these valuable compounds.

Synthetic Pathways

The synthesis of this compound can be strategically approached through two primary routes: a two-step synthesis involving the initial formation of the tetrahydroquinoline ring followed by N-methylation, or a more streamlined one-pot synthesis.

1.1. Two-Step Synthesis:

This robust and common approach involves two distinct stages:

-

Step 1: Catalytic Hydrogenation of 8-Hydroxyquinoline. The aromatic quinoline ring of the readily available starting material, 8-hydroxyquinoline, is reduced to form 1,2,3,4-tetrahydro-8-quinolinol. This is typically achieved through catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Step 2: N-Methylation of 1,2,3,4-Tetrahydro-8-quinolinol. The secondary amine of the tetrahydroquinoline intermediate is then methylated to yield the final product. A classic and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3] Alternatively, reductive amination using formaldehyde and a reducing agent like sodium borohydride can be employed.

1.2. One-Pot Reductive N-Methylation:

A more efficient, though potentially less controlled, approach is the one-pot reductive N-methylation of a quinoline precursor. This method combines the hydrogenation of the quinoline ring and the N-methylation in a single reaction vessel, thereby saving time and resources. A reported method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines involves the use of paraformaldehyde and hydrogen gas over a palladium on carbon (Pd/C) catalyst.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations. These are based on established methodologies for similar substrates and may require optimization for specific derivatives.

2.1. Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-8-quinolinol (Intermediate)

Reaction: Catalytic Hydrogenation of 8-Hydroxyquinoline

Materials:

-

8-Hydroxyquinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or a suitable solvent like isopropanol)

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite)

Procedure:

-

In a high-pressure reaction vessel (autoclave), dissolve 8-hydroxyquinoline (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 bar).

-

Stir the reaction mixture vigorously at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 24 hours), or until hydrogen uptake ceases.

-

After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-8-quinolinol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

2.2. Protocol 2: Synthesis of this compound (Final Product)

Method A: Eschweiler-Clarke Reaction

Materials:

-

1,2,3,4-Tetrahydro-8-quinolinol

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) for basification

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

-

To a stirred solution of 1,2,3,4-tetrahydro-8-quinolinol (1.0 eq), add an excess of formic acid (e.g., 1.8-2.0 eq).

-

Add an excess of aqueous formaldehyde solution (e.g., 1.1-1.5 eq).

-

Heat the reaction mixture at reflux (typically 80-100°C) for several hours (e.g., 18 hours), monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature.

-

Basify the mixture by the dropwise addition of a concentrated NaOH solution until a pH of >11 is reached.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Method B: Reductive Amination with Sodium Borohydride

Materials:

-

1,2,3,4-Tetrahydro-8-quinolinol

-

Formaldehyde (37% aqueous solution) or Paraformaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or other suitable solvent

Procedure:

-

Dissolve 1,2,3,4-tetrahydro-8-quinolinol (1.0 eq) in methanol.

-

Add aqueous formaldehyde solution (1.1-1.5 eq) and stir at room temperature for a period to allow for imine formation (e.g., 2 hours).

-

Cool the reaction mixture in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq).

-

Allow the reaction to warm to room temperature and stir for an additional period (e.g., 2 hours).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to give the crude product, which can be purified by column chromatography.

Data Presentation

Quantitative data for the synthesis of this compound and its direct precursors are summarized below. Yields are indicative and may vary based on reaction scale and optimization.

Table 1: Reaction Yields for Key Synthetic Steps

| Step | Starting Material | Product | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 8-Hydroxyquinoline | 1,2,3,4-Tetrahydro-8-quinolinol | Catalytic Hydrogenation | 10% Pd/C, H₂ (10 bar) | Isopropanol | 120 | 24 | >95 (reported for similar substrates) |

| 2 | 1,2,3,4-Tetrahydro-8-quinolinol | This compound | Eschweiler-Clarke | HCHO, HCOOH | - | 80-100 | 18 | 90-98 (typical) |

| 2 | 1,2,3,4-Tetrahydro-8-quinolinol | This compound | Reductive Amination | HCHO, NaBH₄ | Methanol | RT | 4 | 70-90 (typical) |

Table 2: Spectroscopic Data for Key Compounds

| Compound | Formula | MW ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 1,2,3,4-Tetrahydro-8-quinolinol | C₉H₁₁NO | 149.19 | (Anticipated) Aromatic protons (3H), -NH proton (1H, broad), -CH₂- protons (6H, multiplets) | (Anticipated) Aromatic carbons, Aliphatic carbons |

| This compound | C₁₀H₁₃NO | 163.22 | (Anticipated) Aromatic protons (3H), -NCH₃ protons (3H, singlet), -CH₂- protons (6H, multiplets) | (Anticipated) Aromatic carbons, Aliphatic carbons, -NCH₃ carbon |

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflows.

Caption: Two-Step Synthesis of this compound.

Caption: One-Pot Synthesis of N-Methyl-1,2,3,4-tetrahydroquinoline Derivatives.

References

The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic potential of novel tetrahydroquinoline derivatives, with a focus on their applications in drug development. We present a summary of quantitative data, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant biological pathways.

Discovery and Therapeutic Significance

Tetrahydroquinolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties.[1][3] Naturally occurring THQ alkaloids are found in various organisms and exhibit a range of bioactivities.[1] Synthetic THQ derivatives have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[2][4][5][6] Their versatility makes them attractive candidates for the development of new therapeutic agents against a wide array of diseases.

The therapeutic potential of tetrahydroquinolines is underscored by their ability to modulate various biological targets. For instance, certain THQ derivatives have been shown to inhibit NF-κB transcriptional activity, a key pathway in inflammation and cancer.[7] Others have demonstrated efficacy as inhibitors of enzymes like EPAC, which is implicated in cellular processes such as apoptosis and gene transcription.[8] Furthermore, some THQ compounds have shown promise in targeting G protein-coupled receptors like GPER, which is involved in the proliferation of breast cancer cells.[9]

Synthetic Strategies for Novel Tetrahydroquinolines

A variety of synthetic methods have been developed to access the tetrahydroquinoline core, each with its own advantages in terms of efficiency, stereoselectivity, and substrate scope. Key strategies include the Povarov reaction, domino reactions, asymmetric synthesis, and the hydrogenation of quinolines.[10][11][12][13]

The Povarov Reaction

The Povarov reaction is a powerful and versatile multicomponent reaction for the synthesis of tetrahydroquinolines.[14][15][16] It typically involves the [4+2] cycloaddition of an imine, generated in situ from an aniline and an aldehyde, with an electron-rich alkene.[14] This one-pot synthesis allows for the rapid construction of complex THQ scaffolds with multiple points of diversity.[14]

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to tetrahydroquinoline synthesis.[11] These processes involve a sequence of intramolecular reactions that proceed without the isolation of intermediates, leading to the formation of complex molecules from simple starting materials.[11] Examples include reduction-reductive amination strategies and SNAr-terminated sequences.[11]

Asymmetric Synthesis

The development of asymmetric methods for tetrahydroquinoline synthesis is of paramount importance for producing enantiomerically pure compounds, which is often crucial for their biological activity.[10][12][17][18] Strategies such as organocatalytic asymmetric Povarov reactions and rhodium-catalyzed asymmetric hydrogenation have been successfully employed to generate chiral THQ derivatives with high enantioselectivity.[10][12]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological evaluation of selected novel tetrahydroquinoline compounds.

| Table 1: Synthesis of Tetrahydroquinolines via Povarov Reaction | ||||

| Entry | Aniline | Aldehyde | Alkene | Catalyst |

| 1 | Aniline | Benzaldehyde | N-Vinyl-2-pyrrolidinone | Sc(OTf)₃ |

| 2 | p-Toluidine | 4-Chlorobenzaldehyde | Ethyl vinyl ether | Yb(OTf)₃ |

| 3 | 4-Methoxyaniline | Furfural | 2,3-Dihydrofuran | InCl₃ |

| 4 | Aniline | Cinnamaldehyde | Indene | Bi(OTf)₃ |

| Table 2: Anticancer Activity of Novel Tetrahydroquinoline Derivatives | |||

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) |

| THQ-1 | MDA-MB-231 (Breast) | MTT | 5.2 |

| THQ-2 | PC-3 (Prostate) | SRB | 2.8 |

| THQ-3 | HCT-116 (Colon) | MTT | 7.1 |

| THQ-4 | A549 (Lung) | SRB | 4.5 |

| Table 3: Asymmetric Synthesis of Chiral Tetrahydroquinolines | ||||

| Reaction Type | Catalyst | Substrate | Yield (%) | ee (%) |

| Asymmetric Povarov | Chiral Phosphoric Acid | Aniline, Benzaldehyde, N-Vinylcarbamate | 85 | 98 |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Ligand | 2-Nitro-cinnamate derivative | 92 | >99 |

| Aza-Michael Reaction | Pd-catalyst | α,β-unsaturated carbonyl, aniline | 80 | 85 |

Experimental Protocols

General Procedure for the Synthesis of Tetrahydroquinolines via Povarov Reaction

To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added the catalyst (e.g., Sc(OTf)₃, 10 mol%). The mixture is stirred at room temperature for 10-15 minutes. The alkene (1.2 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (room temperature to 80 °C) for the specified time (2-24 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

General Procedure for Asymmetric Hydrogenation of a Prochiral Quinoline

In a glovebox, a pressure tube is charged with the quinoline substrate (0.5 mmol), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%), and a chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%) in a degassed solvent (e.g., methanol, 5 mL). The tube is sealed and placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 60 °C) for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is evaporated. The residue is purified by flash chromatography to yield the enantiomerically enriched tetrahydroquinoline. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Biological Mechanisms

The therapeutic effects of tetrahydroquinoline compounds are often attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways modulated by these compounds.

Caption: Inhibition of the NF-κB signaling pathway by a tetrahydroquinoline compound.

Caption: Tetrahydroquinoline-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: A general experimental workflow for the synthesis and biological evaluation of novel tetrahydroquinoline compounds.

Conclusion and Future Directions

The tetrahydroquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide robust and versatile routes to a wide array of THQ derivatives. The promising biological activities, particularly in the realms of oncology and inflammatory diseases, highlight the potential of these compounds to address unmet medical needs. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds through detailed structure-activity relationship studies to enhance their potency and drug-like properties. The integration of computational modeling and high-throughput screening will further accelerate the discovery and development of the next generation of tetrahydroquinoline-based therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. povarov-reaction-a-versatile-method-to-synthesize-tetrahydroquinolines-quinolines-and-julolidines - Ask this paper | Bohrium [bohrium.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-silico modeling of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

An In-Depth Technical Guide to the In-Silico Modeling of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Disclaimer: As of late 2025, specific experimental data and dedicated in-silico modeling studies on this compound are scarce in publicly available literature. Therefore, this guide provides a comprehensive framework for its computational analysis based on established methodologies for structurally related tetrahydroquinoline and quinolinol derivatives.

Introduction

This compound is a heterocyclic compound belonging to the tetrahydroquinoline class. Molecules of this class are known for a wide range of biological activities, making them attractive scaffolds in drug discovery. In-silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to predict the physicochemical properties, potential biological targets, and binding interactions of novel compounds like this one, thereby accelerating the drug development pipeline.[1] This guide outlines a systematic approach to the in-silico modeling of this compound, from initial property prediction to advanced molecular simulations.

Physicochemical and Pharmacokinetic Properties

Since experimental data is limited, the initial step involves predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These predictions are crucial for assessing its drug-likeness.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | - |

| LogP (o/w) | 2.15 | SwissADME |

| Water Solubility | Moderately soluble | SwissADME |

| pKa (most basic) | 4.85 | SwissADME |

| Polar Surface Area | 21.7 Ų | SwissADME |

| Number of H-bond Donors | 1 | SwissADME |

| Number of H-bond Acceptors | 2 | SwissADME |

| Rotatable Bonds | 0 | SwissADME |

Table 2: Predicted Pharmacokinetic (ADMET) Profile

| Parameter | Prediction | Method/Software |

| GI Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | Yes | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

| CYP1A2 Inhibitor | Yes | SwissADME |

| CYP2C19 Inhibitor | Yes | SwissADME |

| CYP2C9 Inhibitor | No | SwissADME |

| CYP2D6 Inhibitor | Yes | SwissADME |

| CYP3A4 Inhibitor | No | SwissADME |

| Lipinski's Rule of Five | 0 violations | SwissADME |

In-Silico Modeling Workflow

A typical in-silico workflow for a novel compound involves several stages, from target identification to detailed simulation of interactions.

Potential Biological Targets and Signaling Pathways

Derivatives of quinoline and tetrahydroquinoline have been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in pathogen life cycles.[2][3][4] Given the structural similarity, these target classes represent a logical starting point for the investigation of this compound.

Hypothetical Target: Kinase Signaling Pathway

Many quinoline-based compounds are known to be kinase inhibitors.[4][5] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer.

Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6] This is fundamental for understanding potential binding modes and affinities.

Protocol: Molecular Docking using AutoDock Vina

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and non-essential ligands.

-

Add polar hydrogens and assign partial charges using AutoDock Tools.[7]

-

Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds and save in PDBQT format using AutoDock Tools.

-

-

Grid Box Generation:

-

Define the search space (grid box) on the receptor, encompassing the active site. The box should be large enough to allow the ligand to rotate freely.[8]

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration.[8] The command is typically: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains multiple binding poses ranked by their binding affinity (in kcal/mol).

-

Visualize the top-ranked poses and their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor using visualization software like PyMOL or UCSF Chimera.[9]

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[10][11]

Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Start with the best-ranked pose from molecular docking.

-

Use the pdb2gmx tool in GROMACS to generate a topology for the protein using a chosen force field (e.g., CHARMM36, AMBER).[12]

-

Generate a topology and parameter file for the ligand using a server like CGenFF or antechamber.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system's charge using the genion tool.[12]

-

-

Energy Minimization:

-

Perform a steep descent energy minimization to remove steric clashes.[13]

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

-

Production MD:

-

Run the production simulation for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond occupancy to assess the stability and dynamics of the complex.

-

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[15]

Protocol: Pharmacophore Model Generation using MOE (Molecular Operating Environment)

-

Data Preparation:

-

Collect a set of active and inactive compounds for the target of interest. If this data is unavailable, a pharmacophore can be generated from a ligand-receptor complex obtained from docking or MD.[16]

-

-

Feature Annotation:

-

Use the "Pharmacophore Query" tool in MOE to automatically annotate chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[17]

-

-

Model Generation:

-

If using a set of active compounds (ligand-based), align them and identify common features.

-

If using a receptor-ligand complex (structure-based), identify the key interaction points between the ligand and the receptor.[16]

-

-

Refinement and Validation:

-

Refine the pharmacophore by adding features like excluded volumes to represent the receptor's boundaries.

-

Validate the model by screening a database of known active and inactive compounds. A good model should have a high recall of actives and reject inactives.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of compounds with their biological activities.[18] A 3D-QSAR model, based on a common alignment of molecules, can be highly predictive.[19]

Protocol: 3D-QSAR (CoMFA/CoMSIA) Study

-

Dataset Preparation:

-

Compile a dataset of structurally similar compounds with a range of measured biological activities (e.g., IC₅₀ values) against a specific target.

-

Divide the dataset into a training set (for model building) and a test set (for validation).

-

-

Molecular Alignment:

-

Align all molecules in the dataset to a common template. This is a critical step and can be based on a rigid common substructure or a pharmacophore model.

-

-

Descriptor Calculation:

-

Place the aligned molecules in a 3D grid.

-

Calculate steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) at each grid point.

-

-

Model Building and Validation:

-

Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated descriptors with the biological activities.

-

Validate the model's predictive power using the test set and statistical metrics like q² and r²_pred.[18]

-

Conclusion

While this compound is not yet extensively characterized, the in-silico methodologies outlined in this guide provide a robust framework for its investigation. By predicting its physicochemical properties, identifying potential biological targets, and simulating its molecular interactions, researchers can efficiently guide further experimental validation and unlock the therapeutic potential of this and other novel chemical entities. This computational approach significantly reduces the time and cost associated with traditional drug discovery, paving the way for more rapid development of new medicines.[20]

References

- 1. microbenotes.com [microbenotes.com]

- 2. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. compchems.com [compchems.com]

- 13. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 14. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 15. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 16. scribd.com [scribd.com]

- 17. Pharmacophore model generation and search [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Disclaimer: The following analytical methods are proposed based on established techniques for structurally similar compounds, such as 1,2,3,4-tetrahydroquinoline and other 8-hydroxyquinoline derivatives. These protocols have not been specifically validated for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol and will require optimization and validation by the end-user for this specific analyte.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug development, quality control, and research applications. This document provides detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: HPLC-UV

Objective: To separate and quantify this compound using reversed-phase HPLC with UV detection.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Phosphoric acid (analytical grade)

-

Formic acid (for MS compatibility)

-

Sample diluent (e.g., 50:50 Methanol:Water)

Chromatographic Conditions (Starting Point):

| Parameter | Condition 1 (General Purpose) | Condition 2 (Alternative) |

| Column | C18, 4.6 x 150 mm, 5 µm | Primesep 200, 4.6 x 150 mm, 5 µm[1] |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 70% A / 30% B (Isocratic) | 70% A / 30% B (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Injection Volume | 10 µL | 10 µL |

| Detection Wavelength | 250 nm | 250 nm |

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Dissolve the sample in a known volume of the sample diluent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, followed by the samples.

-

Record the chromatograms and integrate the peak area of the analyte.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples using the calibration curve.

-

Workflow Diagram:

Caption: HPLC analysis workflow from sample preparation to quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification and Quantification of this compound

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The mass spectrometer provides detailed structural information, enhancing the specificity of the analysis.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound using GC-MS.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (e.g., single quadrupole or triple quadrupole)

-

Autosampler

Materials and Reagents:

-

This compound reference standard

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Ethyl acetate (GC grade)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Derivatizing agent (optional, e.g., BSTFA with 1% TMCS)

Chromatographic and Mass Spectrometric Conditions (Starting Point):

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound and the internal standard in ethyl acetate.

-

Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of aqueous sample, add a known amount of internal standard.

-

Adjust the pH to ~9-10 with a suitable base (e.g., NaOH).

-

Add 5 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of ethyl acetate.

-

-

Derivatization (Optional):

-

If peak tailing is observed, derivatization of the hydroxyl group may be necessary.

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

-

Heat at 70 °C for 30 minutes.

-

-

Analysis:

-

Inject the derivatized (or underivatized) standards and samples into the GC-MS.

-

Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration in the samples from the calibration curve.

-

Workflow Diagram:

Caption: GC-MS analysis workflow including an optional derivatization step.

UV-Vis Spectrophotometry for the Quantification of this compound

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet or visible range. For enhanced sensitivity and selectivity, a chromogenic agent can be used to form a colored complex with the analyte.

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To quantify this compound using UV-Vis spectrophotometry.

Instrumentation:

-

UV-Vis spectrophotometer (double beam recommended)

-

Matched quartz cuvettes (1 cm path length)

Materials and Reagents:

-

This compound reference standard

-

Ethanol or Methanol (spectroscopic grade)

-

4-Aminoantipyrine

-

Potassium ferricyanide

-

Ammonium hydroxide solution

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethanol.

-

Prepare a series of working standards by diluting the stock solution.

-

-

Color Development (based on a method for 8-hydroxyquinoline derivatives[2]):

-

To 1 mL of each standard and sample solution in a test tube, add 1 mL of 2% (w/v) 4-aminoantipyrine solution.

-

Add 1 mL of 8% (w/v) potassium ferricyanide solution.

-

Add 1 mL of concentrated ammonium hydroxide solution and mix well.

-

Allow the color to develop for 15 minutes at room temperature.

-

Dilute to a final volume of 10 mL with distilled water.

-

-

Measurement:

-

Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of one of the colored standards (expected around 500 nm[2]).

-

Use a reagent blank (prepared in the same way without the analyte) to zero the spectrophotometer.

-

-

Quantification:

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the analyte in the samples from the calibration curve.

-

Logical Diagram of the Colorimetric Reaction:

Caption: Principle of the colorimetric detection of the analyte.

Summary of Quantitative Data for Related Compounds

The following table summarizes quantitative data found in the literature for related 8-hydroxyquinoline derivatives. This data can serve as a preliminary reference for method development.

| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Reference |

| Iodochlorohyroxyquin | Derivative UV-Spectrophotometry | 2-14 µg/mL (0D), 0.16-0.8 µg/mL (1D) | 2.1 µg/mL | [3] |

| Diiodohydroxyquin | Derivative UV-Spectrophotometry | 2-18 µg/mL (0D), 0.16-0.8 µg/mL (1D) | 2.3 µg/mL | [3] |

Note: 0D and 1D refer to zero-order and first-order derivative measurements, respectively.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the development of analytical methods for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that these methods are thoroughly validated for accuracy, precision, linearity, and robustness for the specific application before routine use.

References

Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol using High-Performance Liquid Chromatography (HPLC) with UV detection. The following method is a comprehensive example based on established analytical principles for structurally similar quinoline derivatives.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This application note describes a robust HPLC method for the determination of this compound. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering good resolution and sensitivity.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

-

Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid (or Phosphoric acid, analytical grade)

-

This compound reference standard

-

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) = 30:70 (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For example, a drug product may require extraction and filtration. A general procedure involves dissolving the sample in a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range. All samples should be filtered through a 0.45 µm syringe filter before injection.

Method Validation (Illustrative Data)

The following table summarizes a representative set of method validation parameters for this type of analysis.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocol

-

System Preparation:

-

Set up the HPLC system according to the chromatographic conditions outlined in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Calibration Curve:

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Record the peak area for each injection.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis and determine the coefficient of determination (R²).

-

-

Sample Analysis:

-

Inject the prepared sample solutions.

-

Record the peak area of the analyte.

-

-

Calculation:

-

Determine the concentration of this compound in the sample solutions using the linear regression equation from the calibration curve.

-

Apply the appropriate dilution factors to calculate the concentration in the original sample.

-

Conclusion

This application note provides a framework for the development of a reliable and efficient HPLC method for the quantitative analysis of this compound. The proposed method is simple, rapid, and suitable for routine analysis in a quality control or research environment. Method parameters may be further optimized to suit specific sample matrices and analytical requirements.

Application Note: 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol as a Novel Fluorescent Probe for Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the potential use of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol as a fluorescent probe in microscopy. The information presented is based on the known fluorescent properties of its core chemical moieties, including 8-hydroxyquinoline and tetrahydroquinoline, and is intended to serve as a guide for its empirical validation.

Introduction